Amino-PEG6-amine

PROTACs Linker Length Optimization Targeted Protein Degradation

Amino-PEG6-amine (CAS 76927-70-3), a homobifunctional polyethylene glycol (PEG) derivative with terminal primary amines , is a monodisperse linker comprising six ethylene glycol units (C14H32N2O6, MW 324.41). Its core function is to introduce a flexible, hydrophilic spacer between two molecular entities, enhancing solubility and reducing steric hindrance in bioconjugates.

Molecular Formula C14H32N2O6
Molecular Weight 324.41 g/mol
Cat. No. B1665984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG6-amine
SynonymsAmino-PEG6-amine
Molecular FormulaC14H32N2O6
Molecular Weight324.41 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCN)N
InChIInChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2
InChIKeySEBZAAOSFDHURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG6-amine: Technical Baseline for Scientific Procurement and Comparative Selection


Amino-PEG6-amine (CAS 76927-70-3), a homobifunctional polyethylene glycol (PEG) derivative with terminal primary amines , is a monodisperse linker comprising six ethylene glycol units (C14H32N2O6, MW 324.41) . Its core function is to introduce a flexible, hydrophilic spacer between two molecular entities, enhancing solubility and reducing steric hindrance in bioconjugates . As a foundational building block for PROTACs (Proteolysis Targeting Chimeras) and ADC (Antibody-Drug Conjugate) intermediates , it is specifically engineered for covalent crosslinking via amide bond formation with carboxyl groups or activated esters . This precise, six-unit PEG length is not arbitrary; it is a critical parameter in linker design where chain length directly impacts ternary complex formation in PROTACs and pharmacokinetic properties in ADCs [1].

Amino-PEG6-amine: Why Generic 'PEG Diamine' Substitution Fails in Critical Applications


Treating all PEG-based diamines as interchangeable commodities is a critical error in scientific workflow design. The performance of a PEG linker is exquisitely sensitive to its chain length (n), which dictates the distance between conjugated moieties, molecular flexibility, and overall hydrophilicity [1]. Substituting Amino-PEG6-amine (n=6) with a shorter analog like Amino-PEG4-amine (n=4) reduces the spatial separation, potentially preventing the formation of a stable ternary complex in PROTACs, thereby drastically reducing degradation efficiency [2]. Conversely, substituting with a longer analog like Amino-PEG7-amine (n=7) introduces additional conformational entropy and can alter pharmacokinetic properties, including in vivo clearance rates . Furthermore, using a monofunctional alternative like m-PEG6-amine (CAS 184357-46-8) fundamentally changes the application from a crosslinking homobifunctional reagent to an end-capping one . The quantitative evidence that follows demonstrates that Amino-PEG6-amine occupies a distinct and verifiable performance niche that generic alternatives cannot replicate.

Amino-PEG6-amine: A Product-Specific Quantitative Evidence Guide for Scientific Selection


Amino-PEG6-amine vs. Amino-PEG4-amine: Quantifying the Impact of Linker Length on PROTAC Ternary Complex Formation

In PROTAC development, linker length is a primary determinant of degradation efficiency. A study comparing PEG linkers of varying lengths (PEG4, PEG6, PEG8) showed that a longer linker (≥7 atoms) was required for robust KEAP1 degradation, while shorter linkers were ineffective [1]. This underscores that the specific length of Amino-PEG6-amine, which provides a spacer of approximately 6 ethylene glycol units, is not arbitrary; it is a critical parameter. Substituting Amino-PEG6-amine with a shorter analog like Amino-PEG4-amine can result in a suboptimal spatial arrangement that prevents the formation of a stable ternary complex, leading to a significant loss in potency [2].

PROTACs Linker Length Optimization Targeted Protein Degradation

Amino-PEG6-amine vs. Amino-PEG6-acid: Differentiating Reactivity for Orthogonal Bioconjugation

While both are PEG6-based linkers, Amino-PEG6-amine and Amino-PEG6-acid (CAS 905954-28-1) offer fundamentally different reactive handles, dictating their use in distinct conjugation strategies. Amino-PEG6-amine features two terminal primary amines with a predicted pKa of 9.04±0.10 , making it highly nucleophilic and reactive towards activated esters (e.g., NHS esters) and carboxylic acids under standard coupling conditions . In contrast, Amino-PEG6-acid provides one amine and one carboxylic acid, enabling sequential, orthogonal conjugation to two different molecules (e.g., a drug and an antibody) without the risk of homodimerization that is inherent to a homobifunctional reagent like Amino-PEG6-amine .

Bioconjugation Crosslinking PEGylation

Amino-PEG6-amine vs. m-PEG6-Amine: Quantifying the Impact of Bifunctionality on ADC Conjugate Design

A critical distinction exists between Amino-PEG6-amine (MW 324.41) and m-PEG6-Amine (CAS 184357-46-8, MW 295.37) , despite their identical PEG6 core. Amino-PEG6-amine is a homobifunctional linker containing two terminal amines, enabling it to crosslink two separate molecules or introduce a PEG spacer between two functional domains on a single entity . In contrast, m-PEG6-Amine is a monofunctional reagent with only one reactive amine, and is typically used for end-capping or PEGylation of a single target molecule, thereby increasing its solubility and reducing immunogenicity . This functional difference is absolute; they cannot be used interchangeably. For example, in ADC construction, an Amino-PEG6-based non-cleavable linker was used to site-specifically conjugate a monomethyl auristatin D (MMAD) payload to an antibody, requiring the bifunctional nature of the linker to tether the payload to the antibody via a stable amide bond [1].

Antibody-Drug Conjugates (ADCs) Linker Chemistry Bioconjugation

Amino-PEG6-amine: In Vivo Stability and Plasma Clearance vs. Cleavable ADC Linkers

The non-cleavable nature of the Amino-PEG6 linker system confers distinct in vivo stability advantages over cleavable linkers in specific contexts. A study examining a non-cleavable Amino-PEG6-based linker bearing a monomethyl auristatin D (MMAD) payload demonstrated that the transglutaminase-formed isopeptide linkage and the Amino-PEG6 linker remained intact across multiple conjugation sites on an antibody, providing a stable platform for payload delivery [1]. However, the study also identified a species-dependent, position-dependent degradation of the C-terminus of the MMAD payload itself in rodent plasma, which was not observed in cynomolgus monkey or human plasma [1]. This finding underscores that while the Amino-PEG6 linker itself is stable, the overall ADC stability is a function of the linker-payload system and can be optimized by site selection. This performance profile contrasts with cleavable linkers, which are designed to release their payload via enzymatic or chemical triggers in the tumor microenvironment, a mechanism that may lead to premature payload release in systemic circulation for some constructs .

Antibody-Drug Conjugates (ADCs) Linker Stability Pharmacokinetics

Amino-PEG6-amine Solubility Profile: Quantified Aqueous and Organic Solvent Compatibility vs. Hydrophobic Linkers

The solubility of a linker is a critical factor in bioconjugation, directly impacting reaction efficiency and final conjugate properties. Amino-PEG6-amine demonstrates a well-characterized solubility profile. It is highly soluble in water and common organic solvents, including DMSO, DCM, and DMF . Quantitative data from vendor datasheets show a solubility of 80 mg/mL (246.6 mM) in DMSO with sonication . For in vivo applications, it can be formulated at a concentration of 3.3 mg/mL (10.17 mM) in a standard vehicle (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) . This high aqueous and organic solubility, attributed to the six-unit PEG spacer, represents a significant advantage over hydrophobic alkyl-chain linkers of comparable length, which often exhibit poor water solubility and can cause aggregation of the final bioconjugate [1].

Solubility Bioconjugation Drug Delivery

Amino-PEG6-amine: Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


PROTAC Library Design and Optimization

The PEG6 linker length is a 'gold standard' starting point for optimizing the spatial distance between a target protein ligand and an E3 ligase ligand. As evidence shows, longer PEG linkers (>7 atoms) like PEG6 are associated with robust target degradation, unlike shorter alternatives [1]. Amino-PEG6-amine should be prioritized for synthesizing a series of PROTACs to probe linker length-activity relationships and identify an optimal geometry for ternary complex formation, which can enhance degradation efficiency several-fold [2].

Development of Non-Cleavable Antibody-Drug Conjugates (ADCs)

For ADCs where payload release relies on antibody degradation in the lysosome rather than an external trigger, a non-cleavable linker is essential. Amino-PEG6-amine is a critical building block for constructing such linkers. Its stability in systemic circulation, as demonstrated in studies of Amino-PEG6-based ADC constructs, makes it a suitable choice for minimizing off-target payload release and potentially widening the therapeutic window [3].

Precise Bioconjugation and Surface Functionalization

In applications requiring the stable, covalent crosslinking of two biomolecules or the functionalization of nanoparticles and surfaces, Amino-PEG6-amine's homobifunctional amine reactivity is unmatched by monofunctional or heterobifunctional alternatives. Its high solubility in both aqueous and organic solvents (e.g., 80 mg/mL in DMSO ) ensures efficient and homogenous reactions, while its defined PEG6 spacer reduces non-specific binding and improves the colloidal stability of conjugates [4].

Benchmarking for PEG Linker Structure-Activity Relationship (SAR) Studies

Amino-PEG6-amine serves as an ideal benchmark compound in studies aiming to understand the effect of PEG spacer length on molecular properties. Its well-defined structure (C14H32N2O6, MW 324.41) and extensive characterization data provide a solid reference point for comparing the performance of shorter (e.g., Amino-PEG4-amine) or longer (e.g., Amino-PEG7-amine) analogs in terms of solubility, conformational flexibility, and resulting conjugate bioactivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.